![molecular formula C21H20N4O2 B2825590 1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034298-89-8](/img/structure/B2825590.png)
1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features both indole and benzodiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole nucleus is particularly notable for its presence in many natural products and synthetic drugs, contributing to a wide range of biological activities .
Métodos De Preparación
The synthesis of 1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide (DMF), acetic acid, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and benzodiazole rings.
Aplicaciones Científicas De Investigación
1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, leveraging its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with nucleic acid functions, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole include other indole and benzodiazole derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. Examples include:
1H-indole-3-carboxaldehyde derivatives: Known for their diverse biological activities.
Benzodiazole derivatives: Used in various therapeutic applications due to their pharmacological properties.
Propiedades
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-16-7-6-14-10-19(23-18(14)11-16)21(26)24-9-8-15(12-24)25-13-22-17-4-2-3-5-20(17)25/h2-7,10-11,13,15,23H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUWWDOUHZUAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
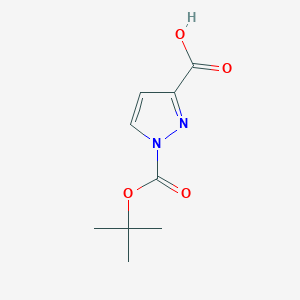
![2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B2825508.png)

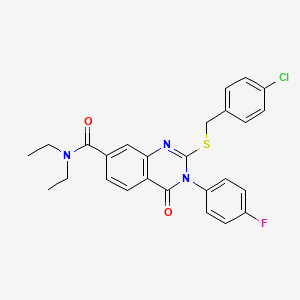
![N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine](/img/structure/B2825514.png)

![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)
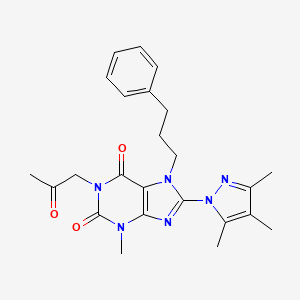
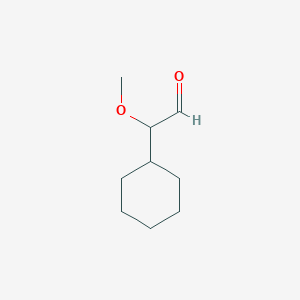

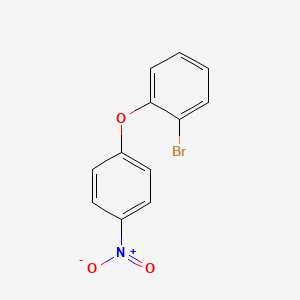
![2-Thia-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2825526.png)
![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2825528.png)
